Product packaging for Ethyl dichlorothiophosphate(Cat. No.:CAS No. 1498-64-2)

Ethyl dichlorothiophosphate

Cat. No.: B074639
CAS No.: 1498-64-2
M. Wt: 179 g/mol
InChI Key: SMODMOZAUKBGGM-UHFFFAOYSA-N
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Description

Ethyl dichlorothiophosphate is a highly versatile and reactive organophosphorus compound that serves as a critical building block in advanced chemical synthesis. Its primary research value lies in its role as a key intermediate for the preparation of organophosphate esters, including pesticides and insecticides, by acting as a phosphorylating agent. The compound's mechanism of action in subsequent reactions involves the nucleophilic displacement of its chlorine atoms, enabling the formation of P-O or P-S bonds with alcohols, thiols, and phenols. This reactivity is fundamental in constructing the phosphate backbone of target molecules. Researchers utilize this compound in the development of novel neuroactive agents, flame retardants, and ligands for metal complexation. Its thiophosphoryl group offers distinct electronic and steric properties compared to oxo-phosphates, allowing for the fine-tuning of the physical, chemical, and biological properties of the resulting compounds. This reagent is indispensable for chemists and biochemists exploring structure-activity relationships in agrochemicals or investigating the fundamental mechanisms of organophosphorus chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5Cl2OPS B074639 Ethyl dichlorothiophosphate CAS No. 1498-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloro-ethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C2H5Cl2OPS/c1-2-5-6(3,4)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SMODMOZAUKBGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl2OPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061733
Record name O-Ethyl dichlorothiophosphate
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Molecular Weight

179.00 g/mol
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CAS No.

1498-64-2
Record name Ethyl dichlorothiophosphate
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Record name Phosphorodichloridothioic acid, O-ethyl ester
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Record name Ethyl dichlorothiophosphate
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Record name Phosphorodichloridothioic acid, O-ethyl ester
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Record name O-Ethyl dichlorothiophosphate
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Synthetic Methodologies of Ethyl Dichlorothiophosphate

Established Synthetic Pathways to Ethyl Dichlorothiophosphate

The traditional and most widely employed method for the synthesis of this compound involves the direct reaction of thiophosphoryl chloride with ethanol (B145695).

Reaction of Thiophosphoryl Chloride with Ethanol

The reaction of thiophosphoryl chloride (PSCl₃) with ethanol (C₂H₅OH) is a fundamental method for producing this compound. wikipedia.org Thiophosphoryl chloride, a colorless, pungent liquid, serves as the phosphorus and sulfur source in this reaction. wikipedia.org It readily reacts with alcohols, like ethanol, in a process known as thiophosphorylation. wikipedia.org This reaction leads to the substitution of one of its chlorine atoms with an ethoxy group (-OC₂H₅), yielding this compound and hydrogen chloride (HCl) as a byproduct.

The general chemical equation for this reaction is as follows:

PSCl₃ + C₂H₅OH → C₂H₅OP(S)Cl₂ + HCl

This process is valued for its directness and the availability of the starting materials. However, the reaction can be sensitive to conditions and may produce byproducts if not carefully controlled.

Another optimization technique involves the careful control of the stoichiometry of the reactants. Using a slight excess of thiophosphoryl chloride can help to ensure the complete conversion of ethanol, minimizing the presence of unreacted starting material in the final product mixture. However, this must be balanced to avoid an excess of the corrosive and reactive thiophosphoryl chloride in the final product.

Temperature control is also a critical factor. The reaction is typically carried out at low temperatures to minimize the formation of side products, such as dithis compound, which can occur if a second molecule of ethanol reacts with the desired product. Gradual addition of ethanol to the thiophosphoryl chloride solution, while maintaining a low temperature, is a common practice to control the reaction rate and selectivity.

Recent advancements in process optimization, such as the use of autonomous self-optimizing flow reactors, present promising avenues for further enhancing the yield and efficiency of this synthesis. beilstein-journals.orgsemanticscholar.org These systems allow for real-time monitoring and adjustment of reaction parameters to maintain optimal conditions. beilstein-journals.orgsemanticscholar.org

The choice of solvent and the specific reaction conditions play a pivotal role in the successful synthesis of this compound. The solvent must be inert to the highly reactive thiophosphoryl chloride and the hydrogen chloride byproduct. Common solvents used for this reaction include aprotic organic solvents such as dichloromethane (B109758), chloroform, and benzene. wikipedia.orgrsc.org These solvents provide a suitable medium for the reaction to proceed and can help to dissipate the heat generated.

The selection of a solvent can significantly impact the reaction's outcome. nih.gov An ideal solvent will dissolve the reactants while remaining unreactive. The polarity of the solvent can influence the reaction rate and the solubility of the hydrogen chloride byproduct. For instance, a less polar solvent might facilitate the removal of HCl gas, thereby driving the reaction forward.

Temperature and pressure are also key reaction conditions. As mentioned, the reaction is typically conducted at reduced temperatures to enhance selectivity. The reaction may be carried out under a slight vacuum to aid in the removal of the HCl gas formed. The careful management of these conditions is essential for maximizing the yield and purity of the final product.

ParameterConditionRationale
Temperature Low (e.g., 0-10 °C)Minimizes side reactions and formation of byproducts.
Solvent Aprotic (e.g., Dichloromethane, Benzene)Inert to reactants and byproducts, provides a reaction medium. wikipedia.orgrsc.org
Pressure Atmospheric or slight vacuumFacilitates the removal of HCl gas.
Reagent Addition Slow, dropwise addition of ethanolControls reaction rate and temperature.

Emerging Synthetic Approaches to this compound

While the reaction of thiophosphoryl chloride with ethanol remains a primary synthetic route, research into alternative and more sustainable methods is ongoing. One emerging area of interest is the development of "green" synthesis technologies. These approaches aim to reduce the environmental impact of the chemical process by minimizing waste and avoiding hazardous reagents. For example, processes are being developed that utilize phosphorus pentasulfide and ethanol, followed by chlorination, which can offer a different pathway to the desired product. patsnap.com

Another approach involves a multi-step synthesis starting from phosphorus trichloride (B1173362), alcohol, and sulfur. google.com This method proceeds through the formation of a trialkylphosphite intermediate, which then reacts with phosphorus trichloride and subsequently with sulfur to yield the final product. google.com Proponents of this method claim high total yields and product purity, with the added benefits of safer production and lower energy consumption. google.com

The field of synthetic organic chemistry is continually evolving, with a drive towards more efficient, cost-effective, and environmentally friendly processes. nih.govnih.gov It is anticipated that further research will lead to novel synthetic pathways for this compound that improve upon the established methods.

Reaction Mechanisms and Kinetics of Ethyl Dichlorothiophosphate

Nucleophilic Substitution Reactions Involving Ethyl Dichlorothiophosphate

Nucleophilic substitution at the thiophosphoryl center (P=S) is a fundamental reaction class for this compound and related compounds. sapub.org These reactions typically proceed through either a concerted (ANDN) mechanism, where bond formation and bond breaking occur in a single transition state, or a stepwise (AN + DN) mechanism involving a pentacoordinate intermediate. sapub.orgsapub.org The specific pathway is influenced by the nature of the substrate, the nucleophile, the leaving group, and the solvent. ksu.edu.salibretexts.org

Mechanistic Investigations of Anilinolyses

The reactions of thiophosphoryl chlorides with anilines (anilinolyses) serve as a valuable model for investigating reaction mechanisms at the P=S center. Kinetic studies of the reactions between ethyl Y-phenyl chlorothiophosphates and X-anilines in acetonitrile (B52724) have provided significant insights into the transition state structure. nih.gov

In a concerted reaction, the breaking of the old bond and the formation of the new bond happen simultaneously in a single step, passing through a single transition state without the formation of any stable intermediates. wikipedia.orgyoutube.com For the anilinolysis of ethyl Y-phenyl chlorothiophosphates, a concerted SN2-type mechanism is strongly supported by kinetic data. nih.gov The negative values of the cross-interaction constant (ρXY = -0.28), which correlates the effects of substituents in the nucleophile (X) and the substrate (Y), are indicative of a concerted process. nih.govresearchgate.net This mechanism involves a single, high-energy transition state where the nucleophile attacks the phosphorus center as the leaving group departs. libretexts.org

Deuterium Kinetic Isotope Effects (DKIEs), expressed as the ratio of rate constants (kH/kD) for reactions with a proton versus a deuteron, are a powerful tool for probing the nature of transition states. escholarship.orglibretexts.org Specifically, primary KIEs are observed when a bond to the isotope is broken in the rate-determining step. libretexts.org In the anilinolysis of ethyl Y-phenyl chlorothiophosphates, studies using deuterated aniline (B41778) nucleophiles (XC6H4ND2) have yielded primary kinetic isotope effects (kH/kD) ranging from 1.06 to 1.27. nih.gov These values, being greater than unity, suggest that the N-H bond is being broken in the rate-determining step, which is consistent with a transition state involving the transfer of a proton from the nucleophile. nih.govwikipedia.org

Table 1: Deuterium Kinetic Isotope Effects (kH/kD) for the Reaction of Ethyl Y-Phenyl Chlorothiophosphates with X-Anilines

Substituent Y in Substrate Substituent X in Nucleophile kH/kD
p-CH3 p-OCH3 1.06
p-CH3 p-CH3 1.10
p-CH3 H 1.15
p-CH3 p-Cl 1.21
p-Cl p-OCH3 1.12
p-Cl p-CH3 1.16
p-Cl H 1.21
p-Cl p-Cl 1.27

Data sourced from kinetic studies in acetonitrile at 55.0 °C. nih.gov

The stereochemical outcome of a nucleophilic substitution reaction is determined by the geometry of its transition state. A traditional "in-line" or "back-side" attack in an SN2 reaction proceeds through a trigonal bipyramidal pentacoordinate transition state, leading to an inversion of configuration. ksu.edu.salibretexts.org However, the data from the anilinolysis of ethyl Y-phenyl chlorothiophosphates suggest a different pathway. nih.gov

The observed primary kinetic isotope effects and other kinetic evidence support a concerted mechanism that involves a partial front-side attack via a hydrogen-bonded, four-center transition state. nih.govresearchgate.net In this model, the aniline nucleophile approaches the thiophosphoryl center from the front, with one of its N-H bonds forming a hydrogen bond with the chlorine leaving group. This arrangement facilitates the simultaneous attack of the nitrogen on the phosphorus center and the departure of the chloride ion, all within a single, cyclic transition state. nih.gov

Influence of Steric and Electronic Factors on Reactivity

The rate of nucleophilic substitution reactions at the thiophosphoryl center is highly sensitive to both steric and electronic effects of substituents on the substrate and the nucleophile. researchgate.netrsc.org

Electronic Effects: Electron-withdrawing groups on the phenyl ring of the substrate (Y) increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups on the aniline nucleophile (X) increase its nucleophilicity, leading to a faster reaction. nih.gov The large negative Hammett reaction constants (ρX) and large Brønsted-type coefficients (βX) observed in these anilinolysis reactions are characteristic for this class of compounds and indicate significant bond formation in the transition state. nih.gov

Steric Effects: The size of the nucleophile can be a decisive factor in determining the reaction pathway. nih.gov Due to the relatively large size of the aniline nucleophile, steric hindrance can influence the direction of attack. This steric hindrance may favor the proposed front-side attack mechanism over a more sterically demanding back-side attack, especially with a small leaving group like chloride. nih.gov

Comparative Analysis of Thio Effect on Reaction Rates

The "thio effect" refers to the difference in reactivity between a thiophosphoryl compound (P=S) and its analogous phosphoryl compound (P=O). Generally, thiophosphoryl compounds are less reactive towards nucleophiles than their phosphoryl counterparts. researchgate.net This reduced reactivity is attributed to the properties of sulfur compared to oxygen. Sulfur is less electronegative and larger than oxygen, which reduces the positive charge on the phosphorus atom in the P=S bond, making it a softer electrophile and less susceptible to attack by hard nucleophiles. mdpi.com

Kinetic studies comparing the anilinolysis of ethyl Y-phenyl chlorothiophosphates (P=S) with ethyl Y-phenyl chlorophosphates (P=O) demonstrate this effect quantitatively. The reactions of the P=O compounds are significantly faster than those of the P=S analogues under identical conditions. nih.gov For instance, the cross-interaction constant ρXY is more negative for the phosphate (B84403) series (ρXY = -0.60) than for the thiophosphate series (ρXY = -0.28), suggesting a more advanced degree of bond formation in the transition state for the P=O compounds. nih.gov This comparative analysis underscores the significant electronic influence of the chalgogen atom on the reaction kinetics at the phosphorus center. nih.govresearchgate.net

Table 2: List of Chemical Compounds

Compound Name
This compound
Ethyl Y-phenyl chlorothiophosphate
Ethyl Y-phenyl chlorophosphate
Aniline
Deuterated aniline
Acetonitrile
Dimethyl chlorothiophosphate

Other Reaction Pathways and Transformations of this compound

This compound, a key organophosphorus compound, undergoes a variety of chemical transformations beyond simple aminolysis. These reactions, including hydrolysis, solvolysis, transesterification, and redox processes, are fundamental to understanding its stability, reactivity, and environmental fate. The kinetics and mechanisms of these pathways are influenced by factors such as pH, solvent properties, and the nature of the reacting species.

Hydrolysis and Solvolysis Mechanisms

The reaction of this compound with water (hydrolysis) or other solvents (solvolysis) involves the cleavage of the P-Cl or P-O bonds. The mechanism and rate of these reactions are highly dependent on the reaction conditions, particularly the pH.

Hydrolysis Mechanisms:

The hydrolysis of thiophosphate esters is generally subject to both acid- and base-catalysis. In aqueous media, this compound can hydrolyze to form O-ethyl dichlorothiophosphoric acid and subsequently other products through the cleavage of its phosphoryl chloride bonds.

Under neutral or acidic conditions , the hydrolysis of thiophosphate esters tends to be slower. The mechanism likely involves the nucleophilic attack of a water molecule on the phosphorus atom. For related compounds like thiophosphoryl chloride (PSCl₃), hydrolysis in water can yield dichlorothiophosphoric acid and hydrochloric acid. wikipedia.org A similar initial step is expected for this compound.

The general steps for base-catalyzed hydrolysis at the P-Cl bond are:

Nucleophilic attack of the hydroxide (B78521) ion on the phosphorus atom.

Formation of a trigonal bipyramidal intermediate.

Departure of a chloride ion as the leaving group to yield O-ethyl chlorohydroxythiophosphate.

Further hydrolysis of the remaining P-Cl bond can occur.

Solvolysis Mechanisms:

Solvolysis is a broader class of reactions where the solvent acts as the nucleophile. google.com When this compound is dissolved in an alcohol, such as ethanol (B145695), alcoholysis can occur. This reaction is a type of nucleophilic substitution at the phosphorus atom.

The mechanism of solvolysis can proceed through different pathways, often analogous to Sₙ1 or Sₙ2 reactions. google.com For a reactive substrate like this compound, a bimolecular (Sₙ2-like) mechanism is plausible, involving the direct attack of the solvent molecule on the phosphorus center. The reaction with an alcohol (ROH) would lead to the substitution of a chloride ion with an alkoxy group (-OR), forming a new thiophosphate ester.

Factors influencing the rate of hydrolysis and solvolysis include:

pH: As mentioned, hydrolysis is significantly faster in basic conditions.

Solvent Polarity: Polar protic solvents can facilitate the stabilization of charged intermediates and transition states, influencing the reaction rate.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis and solvolysis.

Below is a table with hydrolysis rate constants for a model thioester, S-methyl thioacetate (B1230152), which illustrates the influence of pH on the reaction rate. harvard.edu

Reaction TypeRate ConstantConditions
Acid-mediated hydrolysis (kₐ)1.5 x 10⁻⁵ M⁻¹s⁻¹23°C
pH-independent hydrolysis (kₙ)3.6 x 10⁻⁸ s⁻¹pH 7, 23°C
Base-mediated hydrolysis (kₑ)1.6 x 10⁻¹ M⁻¹s⁻¹23°C

This interactive table provides data on the hydrolysis rates of S-methyl thioacetate as a representative thioester.

Transesterification Processes Involving the Ethyl Moiety

Transesterification is a process where the alkoxy group of an ester is exchanged with another alkoxy group from an alcohol. google.com For this compound, this would involve the substitution of the ethyl group (-OCH₂CH₃). These reactions are typically catalyzed by either an acid or a base.

Base-Catalyzed Transesterification:

In the presence of a strong base, such as an alkoxide, transesterification can occur. The mechanism involves the following steps:

The alkoxide (e.g., methoxide, CH₃O⁻) acts as a potent nucleophile.

Nucleophilic attack on the phosphorus atom of the this compound.

Formation of a pentacoordinate intermediate.

Elimination of the ethoxide (CH₃CH₂O⁻) leaving group to form the new thiophosphate ester.

This type of reaction is demonstrated in the synthesis of various thiophosphate insecticides, where O-alkyl dichlorothiophosphates are reacted with sodium alcoholates. google.com The reaction is often carried out at low temperatures to ensure high yields.

Acid-Catalyzed Transesterification:

Acid catalysis can also facilitate transesterification. The mechanism generally proceeds as follows:

Protonation of the thiophosphoryl sulfur atom by the acid catalyst, which increases the electrophilicity of the phosphorus atom.

Nucleophilic attack by an alcohol molecule on the activated phosphorus center.

Proton transfer steps to form a good leaving group.

Elimination of ethanol to yield the transesterified product.

The efficiency of transesterification is influenced by several factors, including the strength of the catalyst, the nature of the alcohol, temperature, and the removal of the displaced alcohol to shift the equilibrium towards the products. google.com

Redox Reactions

The phosphorus and sulfur atoms in this compound can participate in redox reactions, although these are less commonly studied than its hydrolytic and substitution reactions. The thiophosphoryl group (P=S) is susceptible to both oxidation and reduction.

Oxidation:

The sulfur atom in the thiophosphoryl group is in a lower oxidation state compared to the oxygen in a phosphoryl group (P=O) and can be oxidized. Oxidation can lead to the formation of various products depending on the oxidizing agent and reaction conditions. For example, some thiophosphoryl compounds can be oxidized by agents like sulfur to yield phosphorodithioates. semanticscholar.org The oxidation of triphenyl phosphorothionate, a related compound, can result in the formation of triphenyl phosphate. scholaris.ca

Potential oxidation reactions could involve:

Conversion of the P=S bond to a P=O bond: This is a common transformation for thiophosphates.

Oxidation at the sulfur atom: Stronger oxidizing agents could potentially lead to the formation of species containing sulfur oxides, although this is less typical for thiophosphates.

Reduction:

The phosphorus atom in this compound is in the +5 oxidation state. Reduction of the phosphorus center is also a possibility, although it generally requires strong reducing agents. Electrochemical methods have been explored for the synthesis of various organophosphorus compounds, which can involve the reduction of phosphorus centers. beilstein-journals.org

The specific redox chemistry of this compound is not extensively documented in the literature. However, the presence of the thiophosphoryl group suggests that it can participate in redox processes characteristic of organosulfur and organophosphorus compounds.

Applications of Ethyl Dichlorothiophosphate in Advanced Chemical Synthesis

Derivatization for the Synthesis of Agrochemicals and Related Compounds

The structural backbone of ethyl dichlorothiophosphate is readily incorporated into larger molecules, making it a valuable precursor in the agrochemical industry for the production of pesticides designed to protect crops from insects and fungal diseases.

This compound is a key starting material in the synthesis of intermediates for certain organophosphate insecticides, such as Triazophos. The synthesis process involves a reaction where thiophosphoryl chloride is first treated with an alcohol at low temperatures to yield O-ethyl dichlorothiophosphate. nih.gov This intermediate is then reacted with a heterocyclic moiety, for instance, 1-phenyl-3H-1,2,4-triazol, to form O-ethyl O-(1-phenyl-1H-1,2,4-triazol-3-yl) chlorothiophosphate. nih.gov This subsequent molecule is a critical intermediate that can be further modified to produce the final active insecticide or derivatives for other applications. nih.gov

In the field of fungicide development, this compound is utilized to create cyclic thiophosphate esters, which have demonstrated notable antifungal activity. tandfonline.com Researchers have synthesized various 6-alkyl six-membered cyclic thiophosphates through the reaction of 5-alkyl-2-hydroxybenzyl alcohols with phosphoric agents, including this compound. tandfonline.com For example, compounds such as 2-ethoxy-6-ethyl-4H-l,3,2-benzodioxaphosphorin 2-sulfide were prepared using this precursor. tandfonline.com This particular compound showed potent fungicidal activity against pathogens like Pythium sp. and Corticium rolfsii at concentrations as low as 10 ppm, highlighting the efficacy of this synthetic pathway in creating new fungicidal agents. tandfonline.com

Role in the Development of Immunological Reagents

Beyond its direct role in creating pesticides, this compound is instrumental in developing analytical tools for monitoring these same chemicals in the environment and food products. It is a foundational reagent for synthesizing haptens, which are essential for the creation of immunoassays.

Organophosphorus pesticides are small molecules that, on their own, are not capable of eliciting an immune response to produce antibodies. ijesm.co.injmaterenvironsci.com To make them immunogenic, they must be covalently linked to a larger carrier molecule, typically a protein. jmaterenvironsci.com The modified small molecule, known as a hapten, is designed to be structurally similar to the target pesticide while incorporating a functional group (like a carboxyl group) that allows for this linkage. jmaterenvironsci.com this compound is an ideal starting material for hapten synthesis because its chemical structure is similar to the common thiophosphate core of many organophosphorus pesticides. jmaterenvironsci.com

The versatility of this compound as a precursor has been demonstrated in the synthesis of haptens for a variety of widely used organophosphorus pesticides. The general strategy involves modifying the pesticide structure at a position that is less critical for antibody recognition, often by introducing a spacer arm to facilitate binding to the carrier protein. researchgate.netresearchgate.net

Chlorpyrifos (B1668852): Haptens for chlorpyrifos have been synthesized by selecting O-ethyl phosphorodichloridothioate (this compound) as the starting material due to its structural similarity to the pesticide's core. jmaterenvironsci.com One approach involves replacing the O-ethyl group on the thiophosphate moiety with a spacer arm that has a terminal carboxyl group, which can then be used for conjugation. researchgate.netmdpi.com

Methyl-Parathion and Parathion: Immunoassays have been successfully developed for parathion-methyl, with hapten synthesis being a critical step. semanticscholar.org The synthesis of haptens for these pesticides often involves derivatization at the thiophosphate group, a process where this compound or similar precursors are fundamental. researchgate.net

Fenthion: For fenthion, several hapten synthesis strategies have been explored. One effective method involves attaching a spacer arm to the thiophosphate moiety of the molecule, a modification that directly involves the chemistry of precursors like this compound. researchgate.netnih.gov This approach has led to the development of sensitive enzyme-linked immunosorbent assays (ELISAs). nih.gov

Diazinon (B1670403): Novel strategies for diazinon hapten synthesis have been developed to produce specific antibodies for environmental monitoring. nih.gov While various sites on the diazinon molecule can be modified, derivatization involving the thiophosphate group is a common approach for which this compound serves as a model precursor. researchgate.net

PesticideHapten Synthesis Strategy Involving Thiophosphate MoietyReference
ChlorpyrifosReplacement of the O-ethyl group with a spacer arm. jmaterenvironsci.comresearchgate.net
TriazophosUse of an O-ethyl dichlorothiophosphate intermediate which is then reacted with a triazole ring and a spacer arm. nih.gov
FenthionAttachment of a spacer arm to the thiophosphate group. researchgate.netnih.gov
Parathion-methylGeneral simplified two-step synthesis for OP pesticides involving the thiophosphate group. researchgate.netsemanticscholar.org

Once a hapten containing a suitable functional group (e.g., -COOH) is synthesized, it must be covalently bonded to a carrier protein, such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for assay coating. jmaterenvironsci.commdpi.com A widely used and effective method for this conjugation is the active ester method . jmaterenvironsci.com

This process typically involves two key steps:

Activation of the Hapten: The carboxyl group on the hapten is activated to make it more reactive towards the amine groups on the protein. This is commonly achieved by reacting the hapten with N-hydroxysuccinimide (NHS) and a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC). ijesm.co.injmaterenvironsci.com This reaction forms an NHS ester of the hapten, which is a stable but reactive intermediate. jmaterenvironsci.com

Coupling to the Protein: The activated hapten (NHS ester) is then added to a solution of the carrier protein (e.g., BSA) in a suitable buffer (e.g., bicarbonate or borate (B1201080) buffer). ijesm.co.injmaterenvironsci.com The activated carboxyl group reacts with the primary amine groups (from lysine (B10760008) residues) on the protein surface to form a stable amide bond, thus covalently linking the hapten to the protein. jmaterenvironsci.com

The resulting hapten-protein conjugate can then be purified, often by dialysis, to remove any unreacted hapten and reagents before being used to immunize animals for antibody production. ijesm.co.injmaterenvironsci.com

StepDescriptionCommon ReagentsReference
1. ActivationThe carboxyl group of the hapten is converted into a more reactive form.N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) ijesm.co.injmaterenvironsci.com
2. CouplingThe activated hapten is reacted with the carrier protein to form a stable conjugate.Bovine Serum Albumin (BSA), Ovalbumin (OVA) jmaterenvironsci.commdpi.com
3. PurificationThe conjugate is separated from unreacted small molecules.Dialysis, Gel Filtration ijesm.co.in

Synthesis of Haptens for Immunoassay Development

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

This compound serves as a key reagent in the synthesis of various bioactive molecules and pharmaceutical intermediates due to its reactive nature, allowing for the introduction of a thiophosphate moiety into organic structures. This section explores its specific applications in creating phosphoramidate (B1195095) and phosphorothioamidate analogues, as well as in the development of steroid sulfatase inhibitors.

Preparation of Phosphoramidate and Phosphorothioamidate Analogues

The reaction of this compound with amines or anilines is a fundamental method for the preparation of phosphoramidate and phosphorothioamidate analogues. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis involves the nucleophilic attack of the amine on the electrophilic phosphorus atom of this compound, leading to the displacement of one or both chlorine atoms.

The general reaction can be depicted as follows:

Monosubstitution: C₂H₅OP(S)Cl₂ + RNH₂ → C₂H₅OP(S)(NHR)Cl + HCl

Disubstitution: C₂H₅OP(S)Cl₂ + 2 RNH₂ → C₂H₅OP(S)(NHR)₂ + 2 HCl

Kinetic studies on the aminolysis of related aryl ethyl chlorothiophosphates with anilines in acetonitrile (B52724) have suggested a concerted mechanism. This mechanism is proposed to involve a partial frontside attack through a hydrogen-bonded, four-center-type transition state nih.gov. The reactivity and the final product depend on several factors, including the stoichiometry of the reactants, the nature of the amine, and the reaction conditions. The presence of a base is often required to neutralize the hydrogen chloride byproduct, driving the reaction to completion mnstate.edu.

The mechanism of nucleophilic substitution at the thiophosphoryl center generally proceeds through either a stepwise mechanism involving a trigonal bipyramidal pentacoordinated intermediate or a concerted SN2-like mechanism researchgate.net. For the reaction between acyl chlorides and amines, a nucleophilic addition-elimination mechanism is well-established, which involves the initial attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion chemguide.co.ukchemguide.co.uk. A similar mechanistic framework can be considered for the reaction of amines with this compound.

Table 1: Examples of Phosphoramidate and Phosphorothioamidate Synthesis

Reactant 1Reactant 2Product ClassKey Reaction Feature
This compoundPrimary Amine (RNH₂)Phosphorothioamidic chloride / Bis(amino)phosphorothioateStepwise displacement of chlorine atoms.
This compoundAniline (B41778) (C₆H₅NH₂)N-phenylphosphorothioamidatesStudied to understand reaction kinetics and mechanism nih.gov.
This compoundSecondary Amine (R₂NH)N,N-disubstituted phosphorothioamidatesFormation of a stable P-N bond.

Development of Phosphate (B84403) and Thiophosphate Biphenyl (B1667301) Analogs as Steroid Sulfatase Inhibitors

Steroid sulfatase (STS) is an enzyme that plays a crucial role in the biosynthesis of steroid hormones. Its inhibition is a therapeutic target for hormone-dependent diseases. This compound and related compounds are valuable in the synthesis of thiophosphate analogs that act as STS inhibitors.

The synthesis of these inhibitors often involves the reaction of a hydroxyl-substituted biphenyl core with a suitable phosphorylating or thiophosphorylating agent. While direct examples using this compound were not the primary focus of the provided sources, the general synthetic strategies for creating phosphate and thiophosphate derivatives point to the utility of such reagents. For instance, the synthesis of phosphate and thiophosphate biphenyl analogs involves the modification of biphenyl-4-ol and 4'-hydroxy-biphenyl-4-carboxylic acid ethyl ester with various phosphate or thiophosphate moieties.

The general approach involves the reaction of the phenolic hydroxyl group with a thiophosphoryl chloride derivative, which could be this compound, in the presence of a base to yield the desired thiophosphate ester. The resulting compounds are then evaluated for their inhibitory activity against STS.

Contributions to Complex Organic Transformations

This compound's utility extends beyond the synthesis of specific bioactive scaffolds. Its role as a phosphorylating agent is critical in a variety of complex organic transformations, enabling the introduction of the ethyl thiophosphate group onto different nucleophiles.

Use as a Phosphorylating Agent in Organic Transformations

This compound is a highly reactive electrophile, making it an effective phosphorylating agent for a range of nucleophiles, particularly alcohols and phenols. georganics.sk The phosphorus atom in this compound is electron-deficient due to the presence of electronegative oxygen, sulfur, and chlorine atoms, making it susceptible to nucleophilic attack.

The phosphorylation of phenols with related chlorophosphates, such as diethyl chlorophosphonate, has been shown to be an efficient reaction rsc.org. The reaction of this compound with a phenol (B47542) would proceed via the attack of the phenoxide ion on the phosphorus atom, leading to the displacement of a chloride ion and the formation of an O-aryl ethyl chlorothiophosphate. This intermediate can then be further reacted or hydrolyzed.

The general reaction is as follows: ArOH + C₂H₅OP(S)Cl₂ → ArOP(S)(Cl)OC₂H₅ + HCl

This reactivity is fundamental to the synthesis of many organophosphate pesticides, which often contain an aryl-phosphate or aryl-thiophosphate linkage unipd.itnih.govpageplace.de. The high reactivity of the P-Cl bonds allows for the sequential and controlled introduction of different nucleophilic groups. This versatility makes this compound a valuable tool for constructing complex organophosphorus compounds. For instance, its application has been noted in the preparation of various nucleoside phosphate and phosphonate (B1237965) prodrugs georganics.sk.

Table 2: Reactivity of this compound as a Phosphorylating Agent

NucleophileProduct TypeSignificance
Alcohols (ROH)Alkyl thiophosphate estersFormation of P-O bond, key step in synthesis of various esters.
Phenols (ArOH)Aryl thiophosphate estersSynthesis of bioactive compounds and pesticides rsc.orgunipd.itnih.govpageplace.de.
Amines (RNH₂)PhosphorothioamidatesCreation of P-N bonds for pharmaceutical applications nih.gov.

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethyl Dichlorothiophosphate and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound, providing detailed information about the hydrogen, phosphorus, and carbon nuclei within the molecule.

In the ¹H NMR spectrum of this compound, the ethoxy group gives rise to characteristic signals. The methyl (CH₃) protons typically appear as a triplet, a result of spin-spin coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, are observed as a quartet due to coupling with the methyl protons. The chemical shifts are influenced by the electronegative oxygen and the dichlorothiophosphate group, causing the methylene protons to resonate at a lower field compared to the methyl protons.

For instance, in a typical ¹H NMR spectrum, the methyl protons (CH₃) of an ethyl group might appear around 1.4 ppm, while the methylene protons (CH₂) would be shifted downfield to approximately 4.4 ppm due to the deshielding effect of the adjacent oxygen atom. The coupling constant (J-value) between the methyl and methylene protons is a characteristic feature of the ethyl group.

The introduction of different substituents in derivatives of this compound leads to predictable changes in the ¹H NMR spectrum. For example, replacing a chlorine atom with another alkyl or aryl group would alter the electronic environment of the ethoxy group's protons, resulting in shifts in their resonance frequencies.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound and Related Compounds
CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compoundCH₃~1.4Triplet
CH₂~4.4Quartet
Diethyl ChlorothiophosphateCH₃~1.3Triplet
CH₂~4.2Multiplet

³¹P NMR spectroscopy is particularly informative for characterizing phosphorus-containing compounds like this compound. huji.ac.il The ³¹P nucleus is NMR-active and provides a direct probe into the electronic environment of the phosphorus atom. pdx.edu The chemical shift of the phosphorus nucleus in this compound is significantly influenced by the atoms directly bonded to it—namely, the ethoxy group, the two chlorine atoms, and the sulfur atom.

In derivatives where the chlorine atoms or the ethyl group are substituted, the ³¹P chemical shift will change accordingly, reflecting the altered electronic density at the phosphorus center. This makes ³¹P NMR a sensitive technique for monitoring reactions and confirming the structure of new derivatives.

The ¹³C NMR spectrum of this compound provides information on the carbon skeleton of the molecule. Two distinct signals are expected, corresponding to the methyl (CH₃) and methylene (CH₂) carbons of the ethyl group.

The methylene carbon, being directly attached to the oxygen atom, is more deshielded and therefore appears at a lower field (higher ppm value) compared to the methyl carbon. The chemical shift of carbons in C-O bonds typically falls in the 50-90 ppm range. pdx.edu The methyl carbon, being further from the electronegative oxygen, resonates at a higher field (lower ppm value), characteristic of alkyl groups.

For example, in the related compound diethyl chlorothiophosphate, the ¹³C NMR spectrum shows signals for the methylene and methyl carbons. nih.gov By analogy, the spectrum of this compound would exhibit a similar pattern, with the precise chemical shifts influenced by the two chlorine atoms on the phosphorus.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound and a Derivative
CompoundCarbon AtomChemical Shift (δ, ppm)
This compoundCH₃(Not specified in search results)
CH₂(Not specified in search results)
Diethyl ChlorothiophosphateCH₃~16
CH₂~66

Vibrational Spectroscopy (IR and Raman) Investigations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers valuable insights into the functional groups and conformational properties of this compound.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the various vibrational modes of its functional groups. Key vibrational modes include:

P=S Stretching: The thiophosphoryl group gives rise to a strong absorption band.

P-Cl Stretching: The vibrations of the phosphorus-chlorine bonds are also characteristic.

P-O-C Stretching: The stretching vibrations of the P-O-C linkage produce distinct bands.

C-H Stretching and Bending: The ethyl group exhibits characteristic C-H stretching and bending vibrations.

The FTIR spectrum of O-ethyl phosphorodichloridothioate, recorded as a neat capillary cell, is available in spectral databases and shows these characteristic absorption bands. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
C-H (alkyl)Stretching2850-3000
P=SStretching(Not specified in search results)
P-O-CStretching(Not specified in search results)
P-ClStretching(Not specified in search results)

Molecules with single bonds, such as this compound, can exist as a mixture of different rotational isomers, or conformers. Vibrational spectroscopy is a sensitive method for studying these conformational equilibria. The existence of different conformers can be confirmed by the observation of multiple bands in the spectrum for a particular vibrational mode, with the relative intensities of these bands changing with temperature or solvent polarity.

While specific studies on the conformational analysis of this compound using vibrational spectroscopy were not identified in the search results, the principles of such an analysis are well-established. For molecules with rotational freedom around C-C and C-O bonds, different staggered conformations (e.g., anti and gauche) can exist. These conformers would have slightly different vibrational frequencies for certain modes, particularly those involving the flexible parts of the molecule.

For example, studies on similar molecules like 1,2-dichloroethane (B1671644) have successfully used Raman spectroscopy to observe and distinguish between its anti and gauche conformers. aist.go.jp A similar approach could be applied to this compound to identify its stable conformers and understand the energetic barriers to their interconversion. Such an analysis would involve comparing the experimental IR and Raman spectra with theoretical spectra calculated for different possible conformations.

Mass Spectrometry (MS) Techniques for Identification and Elucidation

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing critical information on its molecular weight and elemental composition. The ionization process, typically electron ionization (EI), subjects the molecule to high energy, leading to the formation of a molecular ion and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint, enabling both identification and structural confirmation.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile and semi-volatile compounds like this compound. In GC-MS analysis, the compound is first separated from a mixture based on its volatility and interaction with a stationary phase in a gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The electron ionization (EI) mass spectrum of organophosphorus compounds like this compound and its analogs are often characterized by specific fragmentation patterns. While comprehensive databases may have limited entries for O-alkyl dichlorothiophosphates, analysis of related compounds provides insight into the expected fragmentation. For instance, the analogous oxygen compound, ethyl dichlorophosphate (B8581778) (C₂H₅Cl₂O₂P), exhibits a distinct mass spectrum that can be used for comparative purposes. The fragmentation of these molecules often involves the loss of the ethyl group, chlorine atoms, and other characteristic neutral losses.

Key fragmentation pathways for similar organophosphorus compounds involve alpha-cleavage and rearrangements. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments, which is a key diagnostic feature in the mass spectrum.

To illustrate the data obtained from a GC-MS analysis, the following table shows representative mass spectral data for the closely related compound, Ethyl Dichlorophosphate.

m/z (mass-to-charge ratio)Relative Intensity (%)Plausible Fragment Ion
16215[C₂H₅OPOCl₂]⁺ (Molecular Ion)
135100[POCl₂]⁺
9940[PO₂Cl]⁺
6335[PO₂]⁺
2950[C₂H₅]⁺

Note: The data presented is for the analogous compound Ethyl Dichlorophosphate to illustrate typical fragmentation patterns in this class of molecules.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation of a pre-selected precursor ion. In an MS/MS experiment, the molecular ion or a primary fragment ion of this compound is isolated and then subjected to collision-induced dissociation (CID). This process breaks the selected ion into smaller, product ions, revealing its substructures and connectivity.

The fragmentation pathways of organophosphorus compounds in MS/MS are often complex and can involve rearrangements. For O-alkyl S-(dialkylamino)ethyl methylphosphonothiolates, which are structurally related, detailed fragmentation information can be obtained, showing characteristic losses. nih.gov For this compound, MS/MS analysis would likely reveal sequential losses of chlorine, the ethoxy group, and potentially the sulfur atom.

The study of fragmentation pathways helps in distinguishing between isomers and identifying unknown compounds within the same chemical class. For example, the fragmentation of the [M+H]⁺ ion of related O-ethyl derivatives of other organophosphorus compounds shows losses corresponding to the ethyl group and other substituents on the phosphorus atom. researchgate.net

The following table outlines the expected major fragmentation steps for this compound in an MS/MS experiment.

Precursor Ion (m/z)Neutral LossProduct Ion (m/z)Proposed Structure of Neutral Loss
179-28151C₂H₄ (Ethene)
179-35144Cl
144-35109Cl
109-4564OC₂H₅

Note: This table represents hypothetical, yet plausible, fragmentation pathways based on the principles of mass spectrometry for organophosphorus compounds.

X-ray Crystallography of Solid Derivatives (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. This technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of atoms and the lengths and angles of chemical bonds can be determined.

For a liquid compound like this compound, X-ray crystallography can only be performed on a solid derivative. However, a review of the scientific literature indicates that there are currently no published X-ray crystal structures for solid derivatives of this compound. Therefore, detailed structural parameters such as bond lengths and angles for this compound derived from X-ray crystallography are not available at this time.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on a molecule like Ethyl dichlorothiophosphate would be invaluable for understanding its fundamental chemical properties.

Elucidation of Electronic Structure and Bonding

Data Table: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
Dipole Moment (Debye)Data not availableIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
HOMO Energy (eV)Data not availableThe energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.
LUMO Energy (eV)Data not availableThe energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV)Data not availableRelates to the chemical reactivity and the energy required for electronic excitation. A smaller gap often implies higher reactivity.
Mulliken Atomic ChargesData not availableProvides an estimation of the partial charge on each atom, which is crucial for understanding electrostatic interactions and reactive sites.

Note: The table above is illustrative of the data that would be generated from DFT calculations; however, specific values for this compound are not available in the reviewed literature.

Prediction of Reaction Mechanisms and Transition States

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the prediction of reaction pathways, the identification of intermediates, and the characterization of transition state structures. For this compound, DFT could be used to model its reactions, such as nucleophilic substitution at the phosphorus center, which is a common reaction for organophosphorus compounds. The calculations would provide the activation energies for different potential pathways, helping to predict the most likely reaction mechanism.

Calculation of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can predict various spectroscopic properties of a molecule. This is highly valuable for interpreting experimental spectra and confirming the structure of a compound.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational modes of the molecule. For this compound, this would allow for the assignment of specific peaks in an experimental spectrum to particular bond stretches, bends, and torsions.

NMR Chemical Shifts: DFT can be employed to calculate the nuclear magnetic resonance (NMR) chemical shifts for atoms such as ¹H, ¹³C, and ³¹P. These theoretical predictions are often used in conjunction with experimental NMR data to confirm the molecular structure. A study on related thiophosphates has shown that theoretical calculations can provide reliable interpretations of measured ³¹P NMR shifts, especially when solvent and relativistic effects are included. nih.gov

Data Table: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterHypothetical Calculated ValueExperimental Value
P=S Stretch (cm⁻¹)Data not availableData not available
P-O Stretch (cm⁻¹)Data not availableData not available
P-Cl Stretch (cm⁻¹)Data not availableData not available
³¹P NMR Chemical Shift (ppm)Data not availableData not available
¹H NMR Chemical Shifts (ppm)Data not availableData not available
¹³C NMR Chemical Shifts (ppm)Data not availableData not available

Note: This table illustrates the type of data that could be obtained and compared. Specific computational or experimental spectroscopic studies providing these values for this compound were not found in the search.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations would be instrumental in understanding the dynamic behavior of this compound, particularly in different environments.

Conformational Analysis in Solution

Molecules are not static; they can rotate around single bonds, leading to different spatial arrangements called conformations. MD simulations can explore the conformational landscape of this compound in a solvent, identifying the most stable conformers and the energy barriers between them. This information is crucial as the conformation of a molecule can significantly affect its reactivity and biological activity.

Solvent Effects on Molecular Properties and Reactivity

The solvent can have a profound impact on the properties and reactivity of a solute. wikipedia.org MD simulations explicitly model the interactions between the solute and solvent molecules. For this compound, MD simulations could reveal how different solvents (e.g., polar vs. non-polar) affect its conformational preferences, the solvation of its ground and transition states, and ultimately, its reaction rates. nih.gov The choice of solvent can influence whether a reaction proceeds through a particular mechanism by stabilizing or destabilizing key intermediates and transition states. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. agronomyjournals.com For derivatives of this compound, QSAR can be a valuable tool in predicting their potential efficacy or toxicity, thereby guiding the synthesis of new compounds with desired properties.

Research on organothiophosphate pesticides, the chemical class to which this compound belongs, has demonstrated the applicability of QSAR modeling. nih.gov Studies have successfully developed QSAR models to predict the acute toxicity of these compounds to various aquatic organisms. nih.gov These models typically utilize a range of molecular descriptors that quantify different aspects of the molecule's structure and physicochemical properties.

Key molecular descriptors often employed in QSAR studies of organothiophosphates include: nih.gov

Lipophilicity: Often represented by the logarithm of the octanol-water partition coefficient (log Kₒw), this descriptor is crucial as it influences the compound's ability to cross biological membranes. mdpi.com

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are used to characterize the molecule's reactivity and ability to engage in interactions with biological targets. nih.gov

Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule. researchgate.net

A typical QSAR model for organothiophosphate derivatives might take the form of a multiple linear regression equation. researchgate.net By establishing a statistically significant correlation between these descriptors and the observed biological activity (e.g., toxicity to a particular organism), these models can then be used to predict the activity of unsynthesized derivatives of this compound. nih.gov This predictive capability allows for the prioritization of synthetic efforts towards compounds that are predicted to be more effective or less toxic. daneshyari.com The models are validated both internally and externally to ensure their robustness and predictive power. researchgate.net

Descriptor TypeSpecific Descriptor ExampleRelevance in QSAR Models
Lipophilicitylog KₒwInfluences membrane permeability and bioavailability. mdpi.com
ElectronicE-HOMO / E-LUMORelates to the molecule's chemical reactivity and interaction with biological receptors. nih.gov
GeometricalMolecular Surface AreaDescribes the size and shape of the molecule, affecting its fit into active sites. researchgate.net
TopologicalConnectivity IndicesQuantifies the branching and connectivity of the molecular structure. researchgate.net

Computational Toxicology and Environmental Fate Prediction Modeling

Computational toxicology utilizes computer-based models to predict the potential adverse effects of chemicals on human health and the environment. epa.gov For this compound, these models can provide valuable insights into its likely toxicity profile and environmental persistence without the need for extensive experimental testing. researchgate.net

Toxicity Prediction:

Predictive toxicology models can estimate various toxicity endpoints for this compound. These models are often built using large datasets of known chemical toxicities and their corresponding molecular structures. epa.gov By identifying structural fragments or properties associated with toxicity (structural alerts), these models can predict the likelihood of a compound exhibiting certain adverse effects, such as genotoxicity, carcinogenicity, or reproductive toxicity. The US Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard is a resource that provides access to such predicted toxicity data. echemportal.orgsemanticscholar.org For organophosphate compounds, a key mechanism of toxicity is the inhibition of acetylcholinesterase, and computational models can predict the potential of this compound and its derivatives to interact with this enzyme. mdpi.comnih.gov

Environmental Fate Prediction:

Environmental fate models predict how a chemical will behave in the environment, including its distribution, persistence, and degradation. nih.govlyellcollection.orgnih.gov For this compound, these models would consider its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient, to predict its movement between air, water, and soil. researchgate.net

Key aspects of environmental fate modeling for this compound include:

Persistence: Models can estimate the half-life of the compound in different environmental compartments (e.g., soil, water). researchgate.net Organophosphate pesticides can degrade through processes like hydrolysis, photolysis, and microbial biodegradation. lyellcollection.orgresearchgate.net The rate of these processes is influenced by environmental factors like pH, temperature, and microbial activity. lyellcollection.org

Bioaccumulation: The potential for this compound to accumulate in living organisms can be predicted. Given the moderate lipophilicity typical of many organophosphates, this is an important consideration. nih.gov

Mobility: Models can predict the likelihood of the compound leaching through soil and contaminating groundwater, based on its soil sorption characteristics. researchgate.net

The predictions from these models are crucial for conducting environmental risk assessments and for regulatory purposes. epa.gov

Predicted EndpointModeling ApproachSignificance
Acute Oral ToxicityQuantitative Structure-Toxicity Relationship (QSTR)Estimates the potential for immediate harm if ingested. researchgate.net
Biodegradation Half-lifeEnvironmental Fate ModelsPredicts how long the compound will persist in the environment. researchgate.net
Soil Adsorption Coefficient (Koc)Environmental Fate ModelsIndicates the likelihood of the compound binding to soil or moving into water. researchgate.net
Bioaccumulation Factor (BCF)Environmental Fate ModelsEstimates the potential for the compound to concentrate in aquatic organisms. nih.gov

Predicted Collision Cross Section (CCS) Values and Their Applications

Collision Cross Section (CCS) is a measure of the three-dimensional shape and size of an ion in the gas phase. byu.edu It is an important physicochemical property that is increasingly used in analytical chemistry, particularly in conjunction with ion mobility-mass spectrometry (IM-MS), to enhance the confidence of chemical identification. mdpi.comnih.gov

For this compound, CCS values can be predicted using various computational methods, including machine learning algorithms trained on large datasets of experimentally determined CCS values. mdpi.comnih.govdntb.gov.ua These prediction models use molecular descriptors or fingerprints to estimate the CCS value for a given ion. mdpi.com

Predicted CCS values for different adducts of this compound are available in public databases such as PubChem. uni.lu These values provide a theoretical reference that can be compared with experimental data.

Applications of Predicted CCS Values:

The primary application of predicted CCS values for this compound is in the field of analytical chemistry for its unambiguous identification in complex samples. nih.gov When analyzing environmental or biological samples, mass spectrometry can provide the mass-to-charge ratio (m/z) of a detected compound. However, multiple compounds can have the same m/z (isomers). By also measuring the drift time of the ion through an ion mobility cell, an experimental CCS value can be determined. mdpi.com Comparing this experimental CCS value with the predicted CCS value for this compound adds a second, orthogonal dimension of data, significantly increasing the confidence in its identification. researchgate.net

This approach is particularly valuable in:

Metabolomics: Identifying metabolites of this compound in biological systems.

Environmental Monitoring: Detecting and identifying trace levels of this compound and its degradation products in water, soil, or food samples. nih.gov

Forensic Toxicology: Identifying the presence of this compound in cases of poisoning. eurobooks.sk

Adductm/zPredicted CCS (Ų)
[M+H]⁺178.92485125.6
[M+Na]⁺200.90679135.8
[M-H]⁻176.91029125.8
[M+NH₄]⁺195.95139148.5
[M+K]⁺216.88073132.1
[M+H-H₂O]⁺160.91483121.7
[M+HCOO]⁻222.91577140.3

Data sourced from PubChem. uni.lu

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying chemical compounds. It relies on the differential partitioning of analytes between a stationary phase and a mobile phase.

Gas chromatography (GC) is the premier technique for analyzing volatile and thermally stable compounds like ethyl dichlorothiophosphate. The separation occurs in a capillary column, and various selective detectors can be coupled with the GC system to achieve high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique combines the separation capabilities of GC with the identification power of mass spectrometry. youtube.com As this compound elutes from the GC column, it is ionized, and the resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," allowing for unambiguous identification. mdpi.com The determination of analytical parameters, including electron ionization (EI) mass spectra, is critical for the reliable identification of O-alkyl dichlorothiophosphates. researchgate.net GC-MS can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for highly sensitive quantitative analysis. mdpi.com

Electron Capture Detector (ECD): The ECD is highly sensitive to compounds containing electronegative functional groups, such as halogens. kfas.org.kwscioninstruments.comchromatographyonline.com Since this compound contains two chlorine atoms, the ECD provides excellent sensitivity for its detection. thermofisher.com The detector operates by measuring a decrease in a constant electron current caused by the capture of electrons by the eluting analyte. scioninstruments.comchromatographyonline.com This selectivity makes it particularly useful for trace analysis in complex matrices where other non-halogenated compounds might interfere. thermofisher.com

Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), is highly selective for compounds containing nitrogen and phosphorus. srigc.comscioninstruments.com This selectivity is achieved using a thermionic bead (often rubidium or cesium salt) that promotes the ionization of nitrogen- and phosphorus-containing compounds. srigc.com The NPD is approximately 100,000 times more sensitive to phosphorus-containing compounds than to hydrocarbons, making it an ideal choice for the analysis of this compound while minimizing interference from matrix components. srigc.com It is frequently used for the determination of organophosphorus pesticides in various samples.

Flame Photometric Detector (FPD): The FPD is a selective detector that responds to compounds containing sulfur or phosphorus. airproducts.co.uk The sample eluting from the GC column is burned in a hydrogen-rich flame, which causes phosphorus and sulfur atoms to form chemiluminescent species. airproducts.co.uk These species emit light at characteristic wavelengths (526 nm for phosphorus and 394 nm for sulfur). An optical filter is used to select the appropriate wavelength, and a photomultiplier tube measures the light intensity, which is proportional to the amount of the analyte. researchgate.net Its high sensitivity and selectivity for phosphorus make it well-suited for analyzing this compound. nih.govnih.gov

Flame Ionization Detector (FID): The FID is a widely used, near-universal detector for organic compounds. scioninstruments.commeasurlabs.com It operates by pyrolyzing the analyte in a hydrogen-air flame, which produces ions and electrons. scioninstruments.com A collector electrode measures the resulting current, which is proportional to the number of carbon atoms in the molecule. youtube.com While the FID is robust and has a wide linear range, it is not selective for phosphorus or chlorine and thus may be more susceptible to interferences from co-eluting organic compounds in complex samples compared to the more selective detectors. measurlabs.comyoutube.com

Table 1: Summary of GC Detectors for this compound Analysis

Detector Principle of Operation Selectivity Application Notes
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionized analyte fragments. High (based on mass spectrum) Provides structural information for definitive identification. mdpi.comresearchgate.net
Electron Capture (ECD) Measures decrease in detector current due to electron capture by electronegative atoms. High for halogenated compounds. Very sensitive to the two chlorine atoms in the molecule. scioninstruments.comchromatographyonline.com
Nitrogen-Phosphorus (NPD) Measures increased current from ionization of N and P compounds on a heated alkali salt bead. High for nitrogen and phosphorus compounds. Highly specific for phosphorus, reducing matrix interference. srigc.comscioninstruments.com
Flame Photometric (FPD) Measures light emission from P or S compounds in a hydrogen-rich flame. High for sulfur and phosphorus compounds. Can be set to a phosphorus-specific mode (526 nm). airproducts.co.ukresearchgate.net

| Flame Ionization (FID) | Measures current produced by the combustion of organic compounds in a hydrogen flame. | Low (general for organic compounds) | A robust, general-purpose detector, but less sensitive and selective for this specific compound. scioninstruments.comyoutube.com |

High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. While GC is generally preferred for volatile organophosphates, HPLC is a valuable alternative for compounds that are thermally labile or have low volatility. For organothiophosphates, reversed-phase HPLC is a common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as water-acetonitrile or water-methanol mixtures). Detection can be achieved using a UV detector if the analyte possesses a chromophore, or more universally with mass spectrometry (LC-MS). The development of LC-MS methods has significantly expanded the applicability of HPLC for the analysis of a wide range of pesticide residues.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used for the qualitative identification and separation of compounds. umich.educhemistryhall.comanalyticaltoxicology.com The stationary phase, typically silica (B1680970) gel or alumina, is coated as a thin layer on a flat support like a glass or aluminum plate. chemistryhall.com A sample is spotted near the bottom of the plate, which is then placed in a sealed chamber containing a solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample separate based on their differential affinity for the stationary and mobile phases. chemistryhall.com After development, the separated spots can be visualized, often using a chemical reagent spray or under UV light. The position of each spot is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. chemistryhall.com TLC can serve as a valuable screening tool for the presence of this compound before more sophisticated quantitative analysis is performed. iaea.org

While retention time is a primary parameter for compound identification in chromatography, it can vary with changes in analytical conditions such as temperature, flow rate, and column aging. shimadzu.com To overcome this, retention indices (RI) are used to provide a more robust and transferable measure for compound identification. nist.gov The most common system, the Kovats retention index, normalizes the retention time of a compound to that of adjacent n-alkanes eluting before and after it. nist.gov

For a series of related compounds, such as O-alkyl dichlorothiophosphates, retention indices show predictable trends. A comparison of RI values for alkyl chlorophosphates and their thio-analogues allows for the evaluation of increments for the substitution of a P=O fragment with a P=S fragment. For O-alkyl dichloro-derivatives, this increment is approximately 59 ± 4 index units on standard nonpolar stationary phases. researchgate.net The statistical analysis of these "homologous increments" can be used to predict the retention indices of other members of the series and aid in their identification, even when authentic standards are unavailable. researchgate.net

Table 2: Homologous Increments of Retention Indices (RI)

Compound Class Homologous Increment (per CH₂ group) Significance
Di-n-alkyl phosphonates 29 ± 9 Allows for the prediction of RI values for higher or lower homologues in the series. researchgate.net

| O-alkyl dichlorothiophosphates | Varies with alkyl chain length | The consistent difference in RI between successive members aids in tentative identification within the homologous series. |

Immunoanalytical Techniques for Related Organophosphates

Immunoassays are analytical methods that use the specific binding of an antibody to its antigen to measure the concentration of a substance. These techniques are known for their high sensitivity, specificity, and potential for rapid, high-throughput screening.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay format for detecting organophosphorus (OP) pesticides. nih.govnih.gov Since organophosphates like this compound are small molecules (haptens), they are not immunogenic on their own. researchgate.net To produce antibodies, the hapten must first be chemically conjugated to a larger carrier protein. researchgate.net The resulting immunogen is then used to immunize an animal to generate specific antibodies.

Most ELISAs for small molecules are designed in a competitive format. In this setup, the target analyte in a sample competes with a labeled version of the analyte (an enzyme-hapten conjugate) for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in less binding of the enzyme conjugate and, consequently, a weaker signal, allowing for quantification. nih.gov

The development and optimization of an ELISA involve several critical steps:

Hapten Synthesis: Designing and synthesizing a hapten that mimics the structure of the target organophosphate is crucial for generating specific antibodies. researchgate.net

Antibody Production: Both polyclonal and monoclonal antibodies can be produced, with monoclonal antibodies offering higher specificity and batch-to-batch consistency. nih.gov

Assay Optimization: This involves optimizing parameters such as the concentration of the coating antigen and antibody, incubation times, buffer composition, and blocking agents to achieve the desired sensitivity (low IC50 value) and specificity. researchgate.net

Cross-Reactivity Evaluation: The selectivity of the developed ELISA is assessed by testing its response to structurally related organophosphorus compounds. rsc.orgnih.gov This is important for developing either compound-specific or class-selective assays. nih.gov

While a specific ELISA for this compound is not detailed in the literature, the established methodologies for other organophosphates demonstrate the feasibility of this approach for rapid screening. rsc.orgnih.govcdc.gov

Table 3: Key Parameters in Competitive ELISA Development for Organophosphates

Parameter Description Goal of Optimization
Hapten Design Synthesis of a molecule mimicking the target analyte for antibody generation. Elicit antibodies with high affinity and specificity for the target compound. researchgate.net
Antibody/Antigen Concentration Dilution of the antibody and the coating antigen used in the assay. Achieve a low limit of detection (LOD) and a suitable dynamic range. nih.gov
Incubation Time/Temperature Duration and temperature for binding reactions between antibody and antigen. Ensure equilibrium is reached for reproducible results.
Buffer Composition (pH, ionic strength) The chemical environment for the assay reactions. Maintain antibody structure and function for optimal binding.

| Cross-Reactivity | The degree to which the antibody binds to non-target, structurally similar compounds. | Determine the specificity of the assay (compound-specific vs. class-selective). rsc.orgnih.gov |

Development of Antibodies for Organophosphorus Pesticides

The development of antibodies for the detection of organophosphorus (OP) pesticides, including compounds like this compound, is a critical step in creating rapid, sensitive, and cost-effective analytical methods known as immunoassays. researchgate.netbenthamdirect.com These methods rely on the highly specific binding interaction between an antibody and its target antigen (in this case, the pesticide). researchgate.net Since pesticides are small molecules (haptens), they are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response for antibody production. researchgate.netresearchgate.net

The process begins with the rational design and synthesis of a hapten, which is a derivative of the target pesticide modified to allow for conjugation to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). nih.govtandfonline.comacs.org The position and length of the "spacer arm" that links the hapten to the carrier protein are crucial, as they affect the exposure of the pesticide's key structural features to the immune system, thereby influencing the specificity and affinity of the resulting antibodies. tandfonline.comnih.gov

Once the hapten-protein conjugate (immunogen) is prepared, it is used to immunize animals, typically mice or rabbits. tandfonline.comacs.org This triggers the production of antibodies against the hapten. Two main types of antibodies are generated for immunoassays:

Polyclonal Antibodies (pAbs): These are a heterogeneous mixture of antibodies that recognize different epitopes on the same antigen. tandfonline.com They are produced by immunizing an animal and then collecting the antiserum. tandfonline.comacs.org pAbs are often used for developing broad-specificity assays that can detect a whole class of related compounds.

Monoclonal Antibodies (mAbs): These are a homogeneous population of antibodies that all recognize the same specific epitope. acs.orgnih.gov They are produced using hybridoma technology, which involves fusing antibody-producing cells from the immunized animal with myeloma (cancerous) cells. acs.org The resulting hybridoma cells can be cultured indefinitely to produce a continuous supply of highly specific mAbs. acs.org

The produced antibodies are then characterized and used to develop various immunoassay formats. The most common are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Immunochromatographic Assay (ICA), often in a competitive format due to the small size of the pesticide molecules. nih.govtandfonline.comnih.gov In a competitive assay, the pesticide in the sample competes with a labeled pesticide or a hapten-protein conjugate for a limited number of antibody binding sites. tandfonline.comnih.gov A stronger signal indicates a lower concentration of the pesticide in the sample, and vice-versa. researchgate.net

Recent advancements include the development of phage display technology to isolate specific peptide sequences that can mimic the pesticide, serving as a superior competitor in heterologous ELISAs and improving assay sensitivity significantly. nih.govrsc.org Researchers have successfully developed immunoassays for a wide range of OP pesticides, demonstrating their utility for rapid screening of environmental and food samples. nih.govtandfonline.comcdc.govtandfonline.com

Table 1: Examples of Immunoassays Developed for Organophosphorus Pesticides

Target Pesticide(s) Antibody Type Assay Format Sample Matrix Limit of Detection (LOD) / IC50 Reference
Chlorpyrifos (B1668852) Polyclonal Immunochromatographic Assay (ICA) Agricultural Samples 10 ng/mL (standard), 50 ng/mL (spiked) cdc.govnih.gov
Group-specific (8 OPs) Monoclonal (mAb) Enzyme-Linked Immunosorbent Assay (ELISA) Agricultural Products IC50: 3.7 - 162.2 ng/mL nih.gov
Group-specific (8 OPs) mAb Phage-Display ELISA Agricultural Products LOD: 0.6 - 29.2 µg/L nih.gov
Methyl Parathion & Triazophos Not Specified Indirect Competitive ELISA (ic-ELISA) Agricultural By-products LOD: 1.39 ng/mL (Methyl Parathion), 1.94 ng/mL (Triazophos) tandfonline.com
Pirimiphos-methyl Monoclonal Indirect Competitive ELISA (ic-ELISA) Grain Samples IC50: 4.2 ng/mL acs.org
Group-specific Polyclonal Competitive ELISA Environmental Samples LOD: 0.001 µg/mL nih.govtandfonline.com

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate detection and quantification of this compound and other organophosphorus pesticides in complex matrices such as food, water, and biological tissues require meticulous sample preparation and extraction. mdpi.com The primary goal of these protocols is to isolate and concentrate the target analytes from the sample matrix while removing interfering substances that could compromise the analytical results. mdpi.comthermofisher.com The presence of matrix components can cause signal suppression or enhancement, leading to inaccurate quantification, a phenomenon known as the matrix effect. tandfonline.comresearchgate.netmdpi.comscielo.org.co

Several extraction techniques are commonly employed for organophosphorus pesticides, with the choice depending on the matrix type, the physicochemical properties of the analyte, and the subsequent analytical method.

Liquid-Liquid Extraction (LLE): This is a conventional method based on the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. astm.orgastm.org For water samples, solvents like hexane (B92381) or dichloromethane (B109758) are used to extract the pesticides. astm.orgepa.gov The efficiency of LLE depends on factors such as solvent choice, pH of the aqueous phase, and the solvent-to-sample ratio. astm.org While effective, LLE can be time-consuming and requires large volumes of organic solvents.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that has largely replaced LLE for many applications. thermofisher.com It involves passing a liquid sample through a cartridge containing a solid sorbent. thermofisher.com The analytes are retained on the sorbent while the matrix components pass through. The retained analytes are then eluted with a small volume of an appropriate solvent. thermofisher.com Various sorbents are available, including reversed-phase (e.g., C18), normal-phase, and ion-exchange materials, allowing for high selectivity. 17img.cn SPE significantly reduces solvent consumption, can be easily automated, and provides high recovery rates and clean extracts. thermofisher.comlabrulez.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become exceptionally popular for pesticide residue analysis in a wide variety of food matrices. jst.go.jpnih.govshimadzu.com The procedure typically involves two steps:

Extraction/Partitioning: The sample (e.g., homogenized fruit or vegetable) is first extracted with acetonitrile (B52724), followed by the addition of salts (like magnesium sulfate (B86663) and sodium chloride) to induce phase separation and partition the pesticides into the organic layer. shimadzu.comresearchgate.net

Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a small amount of a sorbent material (such as primary secondary amine, PSA) and magnesium sulfate to remove interferences like fatty acids, sugars, and pigments. researchgate.netnih.gov

Immunoaffinity Chromatography (IAC): This is a highly selective sample cleanup technique that utilizes the specific binding of antibodies immobilized on a solid support. acs.orgnih.govnih.gov A sample extract is passed through the IAC column, where only the target pesticides (or structurally related compounds) are retained by the antibodies. nih.gov After washing away interfering compounds, the bound pesticides are eluted under conditions that disrupt the antibody-antigen interaction. nih.govnih.gov IAC provides exceptionally clean extracts, which is particularly beneficial for trace analysis in highly complex samples. acs.orgnih.gov

Table 2: Comparison of Common Extraction Protocols for Organophosphorus Pesticides

Extraction Method Principle Typical Matrices Advantages Disadvantages Reference
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids. Water, wastewater. Simple, well-established. Time-consuming, large solvent volumes, potential for emulsion formation. astm.orgastm.org
Solid-Phase Extraction (SPE) Partitioning between a liquid sample and a solid sorbent. Drinking water, environmental samples, biological fluids. High recovery, reduced solvent use, easily automated, high selectivity. Method development can be complex, potential for sorbent clogging. thermofisher.com17img.cnlabrulez.com
QuEChERS Acetonitrile extraction followed by salting out and dispersive SPE cleanup. Fruits, vegetables, grains, animal tissues. Fast, simple, low solvent use, effective for a wide range of pesticides. Matrix effects can still be significant for some analyte/matrix combinations. jst.go.jpnih.govnih.gov
Immunoaffinity Chromatography (IAC) Highly specific antibody-antigen binding on a solid support. Environmental samples, food, biological tissues. Extremely high selectivity, provides very clean extracts. Higher cost, antibodies may not be available for all analytes. acs.orgnih.govnih.gov

Environmental Dynamics and Degradation Mechanisms

Pathways of Environmental Transformation

Organothiophosphate compounds, including by extension Ethyl dichlorothiophosphate, can be transformed in the environment through both abiotic and biotic pathways. These transformation processes lead to the breakdown of the parent compound into various degradation products, which may have different toxicological and environmental properties.

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.

Photolysis: This process involves the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. researchgate.net The rate and products of photolysis depend on the chemical structure of the compound and the intensity of the light. For some organophosphates, photolysis can be a significant degradation pathway, especially in surface waters or on the surface of soil and plants. morressier.com The degradation of prothiofos, for example, is accelerated by both direct sunlight and UV irradiation, leading to several products including its oxon analog. epa.gov The specific quantum yield and photolytic half-life of this compound are not detailed in the available literature, but it is plausible that it is susceptible to photodegradation.

Degradation PathwayInfluencing FactorsPotential Products (General for Organothiophosphates)
Hydrolysis pH, TemperatureAlcohols, Thiophosphoric acid derivatives
Photolysis Light Intensity (UV), Presence of photosensitizersOxons, Cleavage products

This table provides a generalized overview based on the behavior of similar organothiophosphate compounds due to the lack of specific data for this compound.

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a primary mechanism for the breakdown of organophosphate pesticides in soil and water. oup.combbrc.in Microorganisms can utilize these compounds as a source of carbon, phosphorus, or energy, leading to their mineralization. mdpi.com

The primary enzymatic reaction involved in the initial breakdown of many organophosphates is hydrolysis, catalyzed by enzymes such as phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH). mdpi.commdpi.comnih.gov These enzymes cleave the ester bonds in the pesticide molecule. oup.com A wide variety of soil microorganisms, including species of Pseudomonas, Flavobacterium, and Agrobacterium, have been identified as capable of degrading organophosphates. mdpi.comnih.gov The degradation pathway often involves the initial hydrolysis of the P-O-aryl or P-S-alkyl bond, followed by further metabolism of the resulting intermediates. oup.com For instance, some bacteria can mineralize organophosphates completely to carbon dioxide, water, and inorganic phosphate (B84403). nih.gov While specific microbial strains and metabolic pathways for this compound have not been detailed in the reviewed scientific literature, it is expected to be susceptible to microbial degradation, a common fate for organophosphate compounds. bbrc.inebrary.net

Microbial GroupKey EnzymesGeneral Degradation Action
Bacteria (Pseudomonas, Flavobacterium, etc.)Phosphotriesterases (PTEs), Organophosphate Hydrolases (OPH)Hydrolysis of ester bonds
Fungi (Trichoderma, etc.)Hydrolases, OxidasesHydrolysis and oxidation of the parent compound

This table presents general information on the microbial degradation of organophosphate pesticides as specific data for this compound is not available.

Adsorption and Leaching Behavior in Environmental Compartments (e.g., Soil, Sediment, Water)

The mobility and distribution of this compound in the environment are largely controlled by its adsorption to soil and sediment particles and its potential for leaching into groundwater.

Adsorption: This process involves the binding of the chemical to the surface of soil particles. The extent of adsorption is influenced by the physicochemical properties of the compound (e.g., water solubility, octanol-water partition coefficient) and the characteristics of the soil (e.g., organic matter content, clay content, pH). ecetoc.orgmahidol.ac.th The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the adsorption potential of a chemical. ecetoc.orgnih.govchemsafetypro.com A higher Koc value indicates stronger adsorption and lower mobility. chemsafetypro.com For many nonpolar organic compounds, adsorption is primarily driven by partitioning into the soil organic matter. ecetoc.org Specific Koc or Kd (soil-water distribution coefficient) values for this compound are not available in the reviewed literature. However, for organophosphate pesticides in general, adsorption can vary significantly depending on their specific structure and the soil type. mahidol.ac.th

Leaching: This refers to the downward movement of a chemical through the soil profile with percolating water. scielo.br Chemicals with low adsorption (low Koc) and high water solubility are more prone to leaching and have a higher potential to contaminate groundwater. researchgate.net The leaching potential is also affected by factors such as soil texture, rainfall intensity, and irrigation practices. scielo.brumn.edu Given the lack of specific adsorption data for this compound, its leaching potential cannot be precisely determined but would be inversely related to its affinity for soil particles.

Environmental CompartmentKey Influencing FactorsGeneral Behavior of Organothiophosphates
Soil Organic matter content, Clay content, pHAdsorption strength varies with compound and soil type.
Sediment Organic carbon contentTend to accumulate in sediments if strongly adsorbed.
Water Solubility, Adsorption to suspended particlesCan be transported in dissolved phase or bound to particles.

This table provides a general overview as specific adsorption and leaching data for this compound are not available.

Remediation Technologies and Approaches for Thiophosphate Contaminants

Contamination of soil and water with organothiophosphate pesticides poses a significant environmental challenge, and various remediation technologies have been developed to address this issue. researchgate.netuni.lu These technologies can be broadly categorized into physical, chemical, and biological methods.

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade or detoxify contaminants. nih.govusda.gov It is often considered a cost-effective and environmentally friendly option. ebrary.net Bioaugmentation, which involves the introduction of specific pesticide-degrading microorganisms to a contaminated site, and biostimulation, which involves the addition of nutrients to enhance the activity of indigenous microbial populations, are common bioremediation strategies. usda.gov The use of purified enzymes, such as organophosphate hydrolases, in a process known as enzymatic bioremediation, is also a promising approach for the decontamination of organophosphates. mdpi.comnih.gov

Chemical Remediation: Chemical methods often involve the use of reactants to promote the degradation of the contaminants. For example, hydrolysis can be enhanced under alkaline conditions, and chemical oxidation processes can be employed to break down the pesticide molecules. nih.govusf.edu

Physical Remediation: Physical methods include techniques like adsorption onto activated carbon, which can be used to remove pesticides from contaminated water. nih.gov

Remediation TechnologyPrincipleApplicability to Thiophosphate Contaminants
Bioremediation Microbial or enzymatic degradationEffective for many organophosphates; can lead to complete mineralization.
Chemical Hydrolysis Accelerated degradation by adjusting pH (e.g., alkaline conditions)Can be effective but may require handling of chemical reagents.
Adsorption Binding of contaminants to a sorbent material (e.g., activated carbon)Primarily for water treatment to remove dissolved pesticides.

This table summarizes general remediation approaches for organothiophosphate contaminants.

Mechanistic Toxicology and Biological Interactions

Molecular Mechanisms of Cholinesterase Inhibition by Organophosphates

The principal mechanism of acute toxicity for organophosphates (OPs), including ethyl dichlorothiophosphate, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. oclc.org AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses. nih.gov

The inhibition process involves the organophosphate acting as a potent electrophile. The phosphorus atom of this compound is electron-deficient and readily attacked by the nucleophilic serine hydroxyl group within the active site of the AChE enzyme. sapub.org This reaction results in the formation of a stable, covalently phosphorylated enzyme. The two chlorine atoms on the phosphorus are effective leaving groups, facilitating this phosphorylation reaction.

This covalent modification effectively inactivates the enzyme, preventing it from binding to and hydrolyzing acetylcholine. The dephosphorylation of the enzyme is an extremely slow process, leading to a build-up of acetylcholine in the synaptic cleft. nih.gov This accumulation results in the hyperstimulation of muscarinic and nicotinic acetylcholine receptors, leading to the characteristic signs of cholinergic crisis. While the general mechanism is well-established for organophosphates, specific kinetic constants such as the inhibition rate (kᵢ) or the concentration causing 50% inhibition (IC50) for this compound are not extensively documented in publicly available literature.

Table 1: General Steps in Acetylcholinesterase Inhibition by Organophosphates

Step Description Key Molecular Interaction
1. Binding The organophosphate molecule docks into the active site of the acetylcholinesterase enzyme. Non-covalent interactions position the phosphorus atom near the active site serine.
2. Phosphorylation The hydroxyl group of a serine residue in the enzyme's active site performs a nucleophilic attack on the phosphorus atom. A covalent phosphoserine bond is formed; leaving groups (e.g., chloride ions) are displaced.
3. Inactivation The enzyme is now covalently modified and catalytically inactive. Acetylcholine can no longer be hydrolyzed. The stable phosphorylated enzyme complex prevents substrate access and catalysis.
4. Aging (Optional) A subsequent chemical change, often the loss of an alkyl group from the phosphorus, can occur, making the inhibition irreversible. Strengthens the phosphorus-enzyme bond, preventing reactivation.

| 5. Reactivation (Limited) | Spontaneous hydrolysis of the phosphorylated enzyme is extremely slow. Certain therapeutic agents (oximes) can reactivate the enzyme if administered before aging occurs. | Nucleophilic attack by an oxime on the phosphorus atom, displacing the enzyme. |

Interaction with Biological Macromolecules (e.g., DNA, Proteins)

As a reactive electrophilic compound, this compound possesses the potential to interact with various biological macromolecules beyond its primary target, AChE. The phosphorus center is susceptible to attack by nucleophiles, which are abundant in biological systems in the form of amino, thiol, and hydroxyl groups on proteins and nitrogen atoms in DNA bases.

While specific studies detailing the formation of DNA or protein adducts by this compound are scarce, the chemical principles of related compounds suggest such interactions are possible. The reaction of similar organophosphorus compounds with nucleophiles like anilines has been demonstrated, highlighting the reactivity of the phosphorus-chloride bond. sapub.orgrsc.org Bioactivation of therapeutic drugs can lead to reactive metabolites that covalently bind to various proteins, a mechanism generally linked to drug toxicity. nih.gov It is plausible that this compound or its metabolites could form covalent adducts with proteins, potentially altering their structure and function. mdpi.com Such covalent binding could lead to impaired protein function or trigger immune responses.

Interaction with DNA could theoretically occur through the alkylation of nucleophilic sites on DNA bases, such as the N7 position of guanine. This type of damage can be mutagenic if not repaired. However, direct evidence for this compound-induced DNA adduction has not been prominently reported. It is generally considered that the acute neurotoxicity via cholinesterase inhibition is the dominant and most immediate toxicological effect.

Elucidation of Structure-Activity Relationships in Biological Systems

The biological activity of this compound as a cholinesterase inhibitor is intrinsically linked to its molecular structure. The key features determining its potency are the nature of the groups attached to the phosphorus atom.

Phosphorus Center and Leaving Groups: The central phosphorus atom is the electrophilic site. The two chlorine atoms are excellent leaving groups, which facilitates the rapid phosphorylation of the AChE active site. The ease with which these groups are displaced is a critical factor in the compound's inhibitory power.

Thiono Group (P=S): this compound contains a thiono (P=S) bond. Organothiophosphates are typically less potent AChE inhibitors than their corresponding oxon (P=O) analogs. However, the P=S bond allows for metabolic activation in vivo through oxidative desulfuration, which converts the compound into a more potent "oxon" form (see Section 9.5). This metabolic conversion is a key aspect of its toxicity.

Ethyl Group (O-C₂H₅): The O-ethyl group influences the compound's lipophilicity, affecting its absorption and distribution in the body. It also plays a role in the steric and electronic interactions within the AChE active site. The size and nature of this alkoxy group can significantly modulate the inhibitory activity among different organophosphates.

The relationship between chemical structure and AChE inhibition is a well-studied area for organophosphates. Generally, smaller, less sterically hindered alkoxy groups and good leaving groups enhance inhibitory activity. nih.gov

Mechanisms of Mixture Toxicity with Other Chemical Agents

In environmental and agricultural settings, organisms are often exposed to mixtures of chemicals rather than single agents. This compound, as an organothiophosphate insecticide, can participate in toxicological interactions, particularly synergism, with other pesticides.

A well-documented mechanism of synergism involves the interaction between organothiophosphate insecticides and certain fungicides, such as azole-based compounds (e.g., prochloraz, propiconazole). plos.orgresearchgate.net Many of these fungicides are potent inhibitors of cytochrome P450 (CYP450) enzymes. researchgate.net

The synergistic effect arises from the dual role of CYP450 enzymes in the metabolism of organothiophosphates:

Activation: CYP450s catalyze the oxidative desulfuration of the P=S group to the highly toxic P=O (oxon) form.

Detoxification: CYP450s are also involved in the detoxification of the active oxon metabolite.

When an organism is co-exposed to this compound and a CYP450-inhibiting fungicide, the fungicide can inhibit the detoxification pathway of the activated oxon metabolite. This leads to an accumulation of the highly potent oxon form of the insecticide, resulting in a toxic effect that is greater than the sum of the individual effects of each chemical. nih.govnih.gov Studies have shown that such mixtures can be significantly more lethal to non-target organisms than the insecticide alone. nih.gov

Mechanisms of Metabolic Transformation in Biological Systems

The biotransformation of this compound is a critical determinant of its toxicity, involving both activation and detoxification pathways. These metabolic processes primarily occur in the liver, mediated by a suite of enzymes.

Phase I Metabolism (Activation/Toxication): The most significant Phase I reaction for organothiophosphates is oxidative desulfuration. Cytochrome P450 enzymes replace the sulfur atom of the thiono (P=S) group with an oxygen atom. oclc.org This converts this compound into its oxygen analog, ethyl dichlorooxophosphate. This "oxon" metabolite is a much more potent inhibitor of acetylcholinesterase because the P=O bond makes the phosphorus atom more electrophilic and thus more reactive towards the serine hydroxyl in the AChE active site. This metabolic step is therefore considered a toxication or bioactivation process.

Phase I and Phase II Metabolism (Detoxification): Detoxification pathways aim to convert the toxicant into more water-soluble, less toxic metabolites that can be readily excreted.

Hydrolysis: The P-Cl bonds in this compound are susceptible to hydrolysis, which would cleave the chlorine atoms, reducing the compound's reactivity and toxicity. epa.gov Esterase enzymes can also hydrolyze the P-O-ethyl ester bond, another key detoxification step. The rate of hydrolysis is a crucial factor in determining the persistence and toxicity of the compound. nih.govnih.gov

Conjugation: Following hydrolysis or oxidation, the resulting metabolites can be conjugated with endogenous molecules like glutathione (B108866), glucuronic acid, or sulfate (B86663). For instance, glutathione S-transferases (GSTs) can play a role in detoxifying organophosphates by catalyzing their conjugation with glutathione. nih.gov These conjugation reactions increase the water solubility of the metabolites, facilitating their elimination from the body via urine or bile.

The balance between the rate of activation (oxidative desulfuration) and the rates of detoxification (hydrolysis and conjugation) ultimately determines the net toxicity of this compound in an organism.

Table 2: Mentioned Compound Names

Compound Name Synonym(s)
This compound O-Ethyl phosphorodichloridothioate; Ethyl phosphorodichloridothionate
Acetylcholine ACh
Choline -
Acetic acid -
Ethyl dichlorooxophosphate -
Glutathione -
Prochloraz -

Future Directions and Research Challenges

Development of Novel Synthetic Routes with Improved Sustainability

The traditional synthesis of organophosphorus compounds, including ethyl dichlorothiophosphate, often relies on reagents like phosphorus oxychloride and processes that can generate significant waste. wikipedia.org The future of its synthesis lies in the adoption of green and sustainable chemistry principles. researchgate.netresearchgate.net Research challenges in this area involve designing synthetic pathways that are more atom-economical, utilize benign solvents or solvent-free conditions, and operate at lower temperatures and pressures. rsc.orgrsc.org

A primary goal is the development of novel catalytic systems that avoid the use of stoichiometric reagents. Future research could explore transition-metal-free catalysis or biocatalysis, employing enzymes to construct the thiophosphate backbone with high selectivity and under mild conditions. rsc.org The application of flow chemistry presents another promising avenue, offering enhanced safety, better reaction control, and easier scalability for the synthesis of this reactive intermediate. A significant challenge remains in adapting these greener methodologies to be economically competitive with established industrial processes. nih.gov

Exploration of New Catalytic Applications

While primarily known as a synthetic intermediate, the reactive nature of this compound suggests potential, yet largely unexplored, catalytic applications. The presence of two labile phosphorus-chlorine (P-Cl) bonds makes it an attractive precursor for the synthesis of novel mono- and bidentate organothiophosphate ligands. These ligands could be used to coordinate with transition metals to form catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations.

The research challenge lies in the rational design of these ligand systems to achieve desired catalytic activities, selectivities, and stabilities. Furthermore, organophosphorus compounds have been identified as potent catalysts for bioremediation, particularly microbial enzymes capable of degrading pesticides and nerve agents. anu.edu.au A forward-thinking research direction would be to investigate whether this compound or its derivatives can mimic or inspire the design of synthetic catalysts for detoxification and environmental remediation applications.

Advanced Computational Modeling for Predictive Chemistry and Toxicology

Computational toxicology offers a powerful, cost-effective, and ethical alternative to traditional animal testing for assessing the risks associated with chemicals like this compound. mdpi.com A significant research frontier is the development and refinement of Quantitative Structure-Activity Relationship (QSAR) models specifically tailored for organothiophosphate compounds. nih.govwur.nl These models use molecular descriptors—such as lipophilicity (log Kow) and quantum chemical parameters like the energy of the highest occupied molecular orbital (Ehomo) and lowest unoccupied molecular orbital (Elumo)—to predict acute and chronic toxicity. nih.govwur.nl

Future challenges include:

Expanding Databases: Increasing the volume and diversity of high-quality toxicological data for organothiophosphates to build more robust and predictive QSAR models.

Mechanism-Based Modeling: Integrating mechanistic data, such as the interaction with acetylcholinesterase (AChE), into models. mdpi.com Quantum chemical cluster models and molecular docking can simulate the binding and inhibition of AChE, providing a deeper understanding of the toxic action. mdpi.com

Metabolism Prediction: Developing computational tools, such as physiologically based pharmacokinetic (PBPK) models, to predict the metabolic activation of this compound to its more toxic oxon analog, a critical step in its mechanism of action.

Regulatory Acceptance: Validating these in silico models to meet the stringent criteria of regulatory bodies like REACH, thereby reducing the reliance on animal experimentation. nih.govwur.nl

Design of Next-Generation Analytical Sensors and Detection Platforms

The need for rapid, sensitive, and on-site detection of organophosphorus compounds for environmental monitoring and food safety is driving innovation in sensor technology. Future research is focused on creating next-generation analytical platforms capable of detecting this compound and related compounds at trace levels.

Key research and development areas include:

Nanomaterial-Based Sensors: Utilizing the unique properties of nanomaterials like gold nanoparticles, carbon nanotubes, and quantum dots to enhance sensor sensitivity and selectivity. researchgate.nettandfonline.comnih.gov These nanosensors often rely on the inhibition of the enzyme acetylcholinesterase, where the presence of the analyte triggers a measurable electrochemical or optical signal. mdpi.comscispace.com

Microfluidic Devices: Integrating detection chemistries into miniaturized platforms, such as lab-on-a-chip and paper-based analytical devices (µ-PADs). nih.govigi-global.com These devices offer portability, require minimal sample volumes, and can provide rapid results outside of a traditional laboratory setting. researchgate.netnih.gov

Bioreceptor Stability: A major challenge is improving the long-term stability and robustness of the biological recognition elements (e.g., enzymes like AChE) used in biosensors to allow for extended field deployment.

The ultimate goal is to develop low-cost, autonomous sensor networks that can provide continuous, real-time monitoring of water sources and agricultural environments.

Table 1: Comparison of Emerging Sensor Technologies for Organophosphate Detection

Sensor TechnologyPrinciple of OperationPotential AdvantagesResearch Challenges
Nanomaterial-Enhanced BiosensorsEnzyme (AChE) inhibition detected via electrochemical or optical signal amplified by nanoparticles. mdpi.comtandfonline.comHigh sensitivity, low detection limits, rapid response. researchgate.netEnzyme stability, nanomaterial synthesis reproducibility, matrix interference.
Microfluidic "Lab-on-a-Chip"Integration of sample preparation, reaction, and detection in miniaturized channels. nih.govresearchgate.netPortability, low sample/reagent consumption, potential for automation. nih.govComplex fabrication, fluid handling precision, integration of all analytical steps.
Paper-Based Analytical Devices (µ-PADs)Capillary action moves sample through paper channels containing reagents for colorimetric detection. igi-global.comugr.esExtremely low cost, biodegradable, simple to use, no external power needed. igi-global.comLower sensitivity compared to other methods, precise quantification can be difficult.

Innovative Strategies for Environmental Remediation of Organophosphorus Compounds

Contamination of soil and water by organophosphorus compounds necessitates the development of effective and environmentally friendly remediation strategies. The future in this field lies in harnessing biological systems to detoxify these pollutants. Bioremediation, which utilizes microorganisms and their enzymes, is a particularly promising and sustainable approach. anu.edu.au

Research is intensely focused on enzymes like phosphotriesterases (PTEs) and organophosphorus hydrolase (OPH), which can catalytically hydrolyze the P-S or P-O bonds in compounds like this compound, converting them into significantly less toxic products. mdpi.commdpi.com Key challenges and future directions include:

Enzyme Discovery and Engineering: Mining diverse environments for novel, robust microbial enzymes with higher catalytic efficiency and broader substrate specificity. Protein engineering techniques can be used to improve the stability and activity of these enzymes under harsh environmental conditions.

Immobilization and Delivery: Developing effective methods to immobilize these enzymes on solid supports or encapsulate them in nanoparticles. mdpi.com This is crucial for creating reusable bioreactors for water treatment or for stabilizing enzymes for direct application to contaminated soil.

Phytoremediation: Exploring the use of transgenic plants that express organophosphate-degrading enzymes as a low-cost, large-scale solution for cleaning up contaminated agricultural lands. mdpi.com

Integrated Approaches: Combining bioremediation with other techniques, such as adsorption on activated carbon or advanced oxidation processes, to create multi-barrier systems for complete contaminant removal.

Mechanistic Insights into Biological and Ecophysiological Interactions

The primary mechanism of acute toxicity for organophosphorus compounds is the inhibition of the enzyme acetylcholinesterase (AChE). medscape.combohrium.com Organothiophosphates containing a phosphorus-sulfur double bond (P=S), such as this compound, are not potent inhibitors themselves. They require metabolic bioactivation, an oxidative desulfuration process mediated by cytochrome P450 enzymes, to be converted to their oxygen analogs (oxons), which contain a phosphorus-oxygen double bond (P=O). doaj.org These oxons are extremely potent AChE inhibitors that disrupt nerve function by causing an accumulation of the neurotransmitter acetylcholine (B1216132). medscape.comnih.gov

While this general mechanism is understood, significant research challenges remain. There is a need for detailed mechanistic studies to understand the specific metabolic pathways of this compound in different species, including humans, insects, and non-target wildlife. This knowledge is crucial for assessing inter-species differences in susceptibility.

Q & A

Q. What are the standard synthetic routes for ethyl dichlorothiophosphate, and how can low yields be addressed?

this compound is typically synthesized via reactions involving phosphorus chloride derivatives. For example, reacting phosphorus trichloride with ethanol in the presence of pyridine yields this compound, though early methods reported yields as low as 5% . To optimize yields, researchers should:

  • Use anhydrous conditions to minimize hydrolysis.
  • Employ catalysts like triethylamine to enhance reaction efficiency.
  • Monitor temperature rigorously (e.g., maintaining 60–65°C during distillation) to avoid decomposition .
  • Consider alternative routes, such as reacting thiophosphoryl chloride with ethanol under controlled stoichiometry .

Table 1: Comparison of Synthetic Methods

MethodReagentsYieldKey Challenges
PCl₃ + EthanolPyridine, CCl₄5–10%Competing side reactions
Thiophosphoryl chloride + EthanolTriethylamine, anhydrous conditions40–50%Moisture sensitivity

Q. How should researchers characterize this compound to confirm purity and structure?

Key characterization techniques include:

  • FT-IR spectroscopy : Identify P=S (600–750 cm⁻¹) and P–Cl (500–600 cm⁻¹) stretches .
  • NMR spectroscopy : ³¹P NMR signals at δ 50–60 ppm confirm thiophosphate structure .
  • Boiling point and density : Cross-check experimental values (e.g., bp 180.5°C, density 1.458 g/cm³) against literature .
  • Elemental analysis : Validate molecular formula (C₂H₅Cl₂OPS) via combustion analysis .

Q. What safety protocols are critical when handling this compound?

Due to its toxicity (UN 3390, GHS05/06), researchers must:

  • Use fume hoods and impermeable gloves (e.g., nitrile) to avoid inhalation/skin contact .
  • Store under inert atmospheres (argon/nitrogen) to prevent hydrolysis.
  • Neutralize spills with sodium bicarbonate or specialized absorbents .

Advanced Research Questions

Q. How can rotational isomerism in this compound impact its reactivity?

Rotational isomers arise from restricted rotation around the P–O bond. For example, the gauche and trans conformers of mthis compound exhibit distinct reactivity in nucleophilic substitutions . To study this:

  • Use variable-temperature NMR to observe conformational exchange.
  • Apply DFT calculations to model energy barriers between isomers.
  • Correlate isomer distribution with reaction outcomes (e.g., selectivity in pesticide synthesis) .

Q. What computational methods are effective for predicting this compound’s behavior in novel reactions?

  • Molecular dynamics simulations : Model solvation effects in polar aprotic solvents (e.g., acetonitrile).
  • Reactivity descriptors : Calculate electrophilicity index (ω) and Fukui functions to predict nucleophilic attack sites .
  • Transition state analysis : Use Gaussian or ORCA software to map reaction pathways for thiophosphate intermediates .

Q. How can contradictory data on reaction yields be resolved in this compound synthesis?

Discrepancies often stem from trace moisture or impurities. To address this:

  • Perform statistical design of experiments (DoE) to identify critical variables (e.g., solvent purity, catalyst ratio).
  • Use HPLC-MS to detect byproducts (e.g., triethyl thiophosphate) that reduce yields .
  • Compare results across multiple batches and laboratories to isolate systematic errors .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing synthesis optimization data?

  • Response surface methodology (RSM) : Optimize variables like temperature and catalyst concentration.
  • ANOVA : Test significance of factor interactions (e.g., solvent type vs. yield).
  • Principal component analysis (PCA) : Reduce dimensionality in multi-variable datasets .

Q. How should researchers document experimental procedures for reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detail purification steps (e.g., distillation under reduced pressure).
  • Report characterization data in supplementary materials, including NMR/IR spectra .
  • Provide CAS numbers (e.g., 1498-64-2) and hazard codes (UN 3390) for regulatory compliance .

Data Presentation Example

Q. Table 2: Hazard Classification of this compound

PropertyValueReference
UN Number3390
GHS ClassificationToxic (Inhalation), Corrosive
Flash Point63°C
Recommended PPENitrile gloves, respirator

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl dichlorothiophosphate
Reactant of Route 2
Ethyl dichlorothiophosphate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.